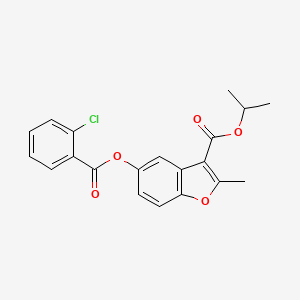

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with the molecular formula C20H17ClO5 . It has an average mass of 372.799 Da and a monoisotopic mass of 372.076447 Da . This product is intended for research use only.

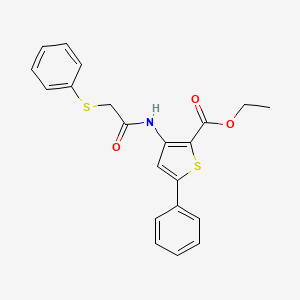

Molecular Structure Analysis

The molecular structure of Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate consists of 20 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound.Scientific Research Applications

Antimicrobial Activity

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate and its N-acylated analogues have shown promising antimicrobial properties. Specifically, analogues 5-07 and 5-19 exhibited potent activity against bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, several derivatives effectively inhibited the spore germination of the fungal pathogen Botrytis cinerea .

Pharmaceutical Intermediates

Benzimidazolone derivatives, including compounds related to Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, serve as valuable intermediates in pharmaceutical synthesis. Researchers have explored their potential as therapeutic agents, such as selective peroxisome proliferator-activated receptor γ modulators (SPPARγMs) for treating type II diabetes mellitus .

Antifungal Agents

Previous studies on N-acylated isopropenyl-benzimidazolones (related structures) revealed strong antifungal activity against Botrytis cinerea. The introduction of substituted groups to the benzene ring significantly influenced their antimicrobial properties .

Opioid Receptor Modulation

Benzoxazolone derivatives, which share structural features with Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, have been investigated as antagonists of opioid receptor-like 1 (NOP), N-methyl-D-aspartate (NMDA), and mGlu5 receptors. These findings highlight the potential for modulating neuronal pathways .

Enzyme Inhibition

Some benzimidazolones exhibit inhibitory effects on enzymes. For instance, they have been studied as inhibitors of Mycobacterium tuberculosis enzymes, non-nucleoside reverse transcriptase, D-amino acid oxidase (DAAO), and heat shock protein 90 (HSP90) .

Structure-Activity Relationship (SAR)

Researchers have explored the SAR of benzimidazolones by analyzing the influence of aliphatic acids and aromatic acids derivatives. Understanding the relationship between chemical structure and antimicrobial activity is crucial for designing effective agents .

properties

IUPAC Name |

propan-2-yl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIMLHBUJITYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)

![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)

![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)

![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)

![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)